molecular formula C18H19Cl2N5OS B263721 N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Número de catálogo B263721
Peso molecular: 424.3 g/mol
Clave InChI: LFWJRSXFOXGDCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications for a variety of neurological disorders.

Mecanismo De Acción

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can modulate the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects:
The blockade of the dopamine D4 receptor by N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of synaptic plasticity. These effects may contribute to the therapeutic efficacy of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in various neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of the activity of this receptor. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in some experimental settings.

Direcciones Futuras

There are several future directions for research on N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, including the investigation of its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to explore the potential side effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is a potent and selective antagonist of the dopamine D4 receptor that has gained significant attention in the field of neuroscience due to its potential therapeutic applications for various neurological disorders. While further research is needed to fully understand the efficacy and safety of this compound, its unique pharmacological profile makes it a promising target for future drug development.

Métodos De Síntesis

The synthesis of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves several steps, including the preparation of the starting materials, the coupling of the tetrazole group, and the final benzylamine coupling. The synthesis has been described in detail in several scientific publications, including a study by C. W. Lovenberg et al. in the Journal of Medicinal Chemistry.

Aplicaciones Científicas De Investigación

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Several studies have demonstrated the efficacy of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in reducing the symptoms of these disorders in animal models.

Propiedades

Fórmula molecular

C18H19Cl2N5OS

Peso molecular

424.3 g/mol

Nombre IUPAC

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C18H19Cl2N5OS/c1-26-17-13(10-14(19)11-16(17)20)12-21-8-5-9-27-18-22-23-24-25(18)15-6-3-2-4-7-15/h2-4,6-7,10-11,21H,5,8-9,12H2,1H3

Clave InChI

LFWJRSXFOXGDCG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1CNCCCSC2=NN=NN2C3=CC=CC=C3)Cl)Cl

SMILES canónico

COC1=C(C=C(C=C1Cl)Cl)CNCCCSC2=NN=NN2C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.